
1,3,4-Thiadiazole-2,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole-2,5-dicarbaldehyde: is an organic compound with the molecular formula C4H2N2O2S . It is a heterocyclic compound containing a thiadiazole ring with two aldehyde groups at the 2 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with glyoxal under acidic conditions. The reaction typically proceeds as follows:
Reactants: Thiosemicarbazide and glyoxal
Conditions: Acidic medium, typically hydrochloric acid
Industrial Production Methods: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be necessary for efficient industrial production .
化学反応の分析
Types of Reactions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: 1,3,4-Thiadiazole-2,5-dicarboxylic acid
Reduction: 1,3,4-Thiadiazole-2,5-dimethanol
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 1,3,4-Thiadiazole-2,5-dicarbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles, which have applications in materials science and catalysis .
Biology and Medicine: This compound and its derivatives have shown potential as antimicrobial and anticancer agents. Studies have demonstrated their ability to inhibit the growth of various bacterial strains and cancer cell lines. The presence of the thiadiazole ring is crucial for their biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics and photonics .
作用機序
The biological activity of 1,3,4-thiadiazole-2,5-dicarbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is linked to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death .
類似化合物との比較
1,3,4-Thiadiazole: The parent compound without the aldehyde groups.
1,3,4-Thiadiazole-2,5-dicarboxylic acid: The oxidized form of 1,3,4-thiadiazole-2,5-dicarbaldehyde.
1,3,4-Thiadiazole-2,5-dimethanol: The reduced form of this compound
Uniqueness: this compound is unique due to the presence of two reactive aldehyde groups, which allow for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .
特性
CAS番号 |
859506-70-0 |
|---|---|
分子式 |
C4H2N2O2S |
分子量 |
142.14 g/mol |
IUPAC名 |
1,3,4-thiadiazole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C4H2N2O2S/c7-1-3-5-6-4(2-8)9-3/h1-2H |
InChIキー |
FZDABVOWUXHHND-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=NN=C(S1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


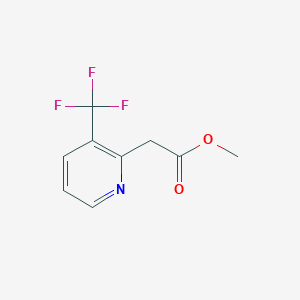

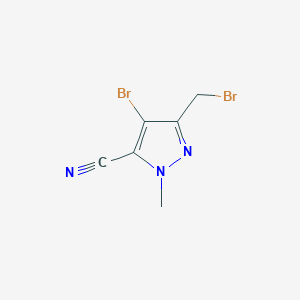
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)


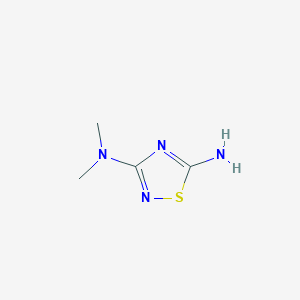
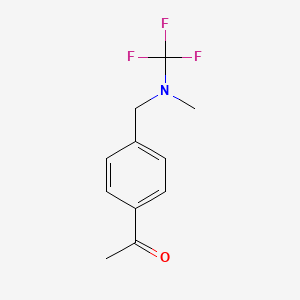
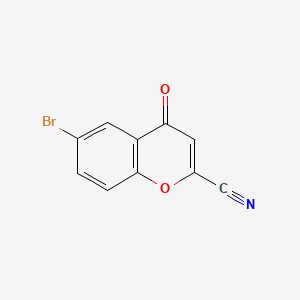


![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)


